molecular formula C8H12N2O2 B1277939 2-Butyl-5-imidazolecarboxylic acid CAS No. 473263-84-2

2-Butyl-5-imidazolecarboxylic acid

Cat. No.: B1277939
CAS No.: 473263-84-2
M. Wt: 168.19 g/mol
InChI Key: NUVNBDKSKWPBIO-UHFFFAOYSA-N
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Description

2-Butyl-5-imidazolecarboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a butyl group at the second position and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-5-imidazolecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as nickel or palladium may be employed to facilitate the cyclization reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-imidazolecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

    Oxidation: Formation of imidazolecarboxylates.

    Reduction: Formation of butylimidazoline derivatives.

    Substitution: Formation of halogenated or nitrated imidazole derivatives.

Scientific Research Applications

2-Butyl-5-imidazolecarboxylic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-butyl-5-imidazolecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound may interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing their function and activity.

Comparison with Similar Compounds

  • 2-Methyl-5-imidazolecarboxylic acid
  • 2-Ethyl-5-imidazolecarboxylic acid
  • 2-Propyl-5-imidazolecarboxylic acid

Comparison: 2-Butyl-5-imidazolecarboxylic acid is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-butyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-7-9-5-6(10-7)8(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNBDKSKWPBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197106
Record name 2-Butyl-5-imidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473263-84-2
Record name 2-Butyl-5-imidazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473263842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-imidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-5-IMIDAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5R021798A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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